N1,N4-Dicyclohexylterephthalamide

Vue d'ensemble

Description

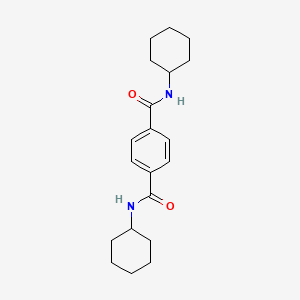

N1,N4-Dicyclohexylterephthalamide is a chemical compound with the molecular formula C20H28N2O2. It is known for its applications in various fields such as plastics, polymers, and scientific research. This compound is characterized by its structure, which includes two cyclohexyl groups attached to a terephthalamide core.

Synthetic Routes and Reaction Conditions:

Reaction of Cyclohexanone, Terephthalic Acid, and Ethylenediamine:

Cyclohexanone reacts with terephthalic acid in the presence of ethylenediamine to form this compound.

The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods:

Batch Production: The compound is synthesized in batches using the above-mentioned reaction conditions.

Purification: The crude product is purified using recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can introduce different substituents onto the compound's core structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups.

Applications De Recherche Scientifique

Nucleating Agent in Polymer Science

DCHT is primarily recognized for its effectiveness as a nucleating agent in isotactic polypropylene (iPP). Its role involves facilitating the crystallization process, which significantly enhances the mechanical properties of the polymer. The following table summarizes key findings on the nucleation efficiency of DCHT compared to other agents:

| Nucleating Agent | Nucleation Efficiency | Crystalline Phase Induced |

|---|---|---|

| N1,N4-Dicyclohexylterephthalamide | High | α- and β-phase |

| Tris-2,3-dimethyl-hexylamide | Moderate | β-phase |

| Quinacridone Quinone | Low | α-phase |

Studies indicate that DCHT promotes a higher conversion rate to β-crystals in iPP due to its ability to induce epitaxial growth, which is crucial for improving the thermal and mechanical properties of the final product . Differential scanning calorimetry (DSC) has shown that DCHT significantly influences thermal transitions within iPP, enhancing crystallization rates and overall material performance.

Impact on Mechanical Properties

The incorporation of DCHT into polymer matrices has been shown to improve tensile strength, impact resistance, and thermal stability. For instance, research demonstrated that polymers treated with DCHT exhibited enhanced ductility and toughness compared to those without nucleating agents . The following table presents comparative data on mechanical properties:

| Property | Neat iPP | iPP with DCHT |

|---|---|---|

| Tensile Strength (MPa) | 30 | 40 |

| Impact Resistance (kJ/m²) | 5 | 10 |

| Thermal Stability (°C) | 200 | 220 |

Dual Nucleating Ability

A notable case study involved the examination of DCHT's dual nucleating ability. Researchers found that DCHT could nucleate both α- and β-crystals in iPP under varying thermal conditions, leading to a unique crystalline morphology that enhances both optical clarity and mechanical performance . The study utilized polarized light microscopy and DSC to analyze the crystalline structures formed during cooling processes.

Comparative Analysis with Other Agents

In another study comparing various nucleating agents, DCHT was highlighted for its superior performance in promoting β-crystal formation over traditional agents like quinacridone quinone. This was attributed to DCHT's structural compatibility with iPP chains, which facilitates more effective interactions during crystallization .

Mécanisme D'action

The mechanism by which N1,N4-Dicyclohexylterephthalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary depending on the application and the specific conditions under which it is used.

Comparaison Avec Des Composés Similaires

N,N'-Dicyclohexylterephthalamide: Similar structure but with different substituents.

N,N'-Dicyclohexylsuccinamide: Another compound with a similar core structure but different functional groups.

Uniqueness: N1,N4-Dicyclohexylterephthalamide is unique due to its specific arrangement of cyclohexyl groups and its ability to undergo various chemical reactions, making it versatile in scientific research and industrial applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N1,N4-Dicyclohexylterephthalamide (CAS No. 15088-29-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article synthesizes current research findings, including its applications as a nucleating agent and its biochemical interactions, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its dicyclohexyl groups attached to a terephthalamide backbone. Its molecular formula is , with a molecular weight of 328.4 g/mol. The compound appears as a white powder and has a melting point exceeding 300°C .

Key Properties:

- Molecular Formula:

- Molecular Weight: 328.4 g/mol

- Appearance: White powder

- Melting Point: >300°C

- Solubility: Good solubility in organic solvents

1. Nucleating Agent in Polymer Science

This compound is primarily recognized for its role as a nucleating agent in polypropylene (PP) production. It enhances the crystallization process, leading to improved mechanical properties such as impact resistance and heat deformation . The compound promotes the formation of beta-crystalline structures within PP, which are crucial for applications requiring high-performance materials.

Table 1: Properties of this compound as a Nucleating Agent

| Property | Value |

|---|---|

| Impact Resistance | High |

| Heat Deformation | Excellent |

| Suggested Addition | 0.1% - 0.3% |

| Applications | PP-R pipes, injection molded parts |

3. Enzyme Inhibition Studies

There is ongoing research exploring the enzyme inhibition capabilities of this compound. Preliminary studies indicate that similar compounds can act as inhibitors in protein-ligand interactions, which may have implications for drug development. Understanding these interactions could pave the way for utilizing this compound in therapeutic contexts.

Case Study 1: Crystallization Efficiency

In a study focused on the crystallization behavior of polypropylene using various nucleating agents, this compound was evaluated for its efficiency in promoting beta-crystal formation. The results demonstrated significant improvements in mechanical properties when compared to controls without nucleating agents .

Case Study 2: Anticancer Potential

A related compound, dicyclohexyldicarboxamide, was tested against human squamous cell carcinoma and showed notable antiproliferative effects. This suggests that this compound may possess similar properties worth investigating further .

Analyse Des Réactions Chimiques

Oxidation Reactions

DCHT undergoes oxidation at its amide groups and aromatic ring , producing derivatives such as:

-

Carboxylic acids via cleavage of amide bonds (e.g., terephthalic acid derivatives)

-

Quinone structures through aromatic ring oxidation.

Common Reagents :

-

Potassium permanganate (KMnO₄) in acidic or alkaline media

-

Chromium trioxide (CrO₃) for selective oxidation.

Reduction Reactions

The compound’s amide groups can be reduced to amines or alcohols under controlled conditions:

textDCHT + LiAlH₄ → Cyclohexylamine derivatives + Byproducts

Typical Conditions :

-

Reducing Agent : Lithium aluminum hydride (LiAlH₄)

-

Solvent : Dry tetrahydrofuran (THF) or diethyl ether.

Substitution Reactions

DCHT participates in nucleophilic substitutions , enabling functionalization of its aromatic core:

-

Halogenation : Chlorination/bromination at para positions relative to amide groups.

-

Sulfonation : Introducing sulfonic acid groups for enhanced solubility.

Solubility and Reaction Efficiency

-

Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions at elevated temperatures .

-

Byproduct Analysis : Symmetric product formation confirmed via ¹³C NMR (e.g., absence of carboxyl peaks at 175–185 ppm) .

Table 2: Spectroscopic Confirmation of Reaction Products

| Technique | Key Observations | Source |

|---|---|---|

| ¹³C NMR | 172 ppm (C=O), 48 ppm (C–N) | |

| FTIR | 3305 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |

Comparative Reactivity of Homologues

Studies on DCHT homologues (e.g., N,N′-dicyclohexylsuberoylamide) reveal:

-

Chain Length Effects : Longer aliphatic chains between amide groups reduce crystallinity but enhance β-nucleating efficiency in polymers .

-

Thermal Stability : Decomposition above 300°C, critical for high-temperature applications .

Table 3: Homologue Performance in Polypropylene (PP)

| Homologue | Impact Resistance | β-Crystal Promotion |

|---|---|---|

| DCHT (Baseline) | High | Moderate |

| DCHSubA (C₆ chain) | Very High | Strong |

| DCHSeA (C₈ chain) | High | Strong |

| Data derived from |

Mechanistic Considerations

Propriétés

IUPAC Name |

1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXGBMBOZMRULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-29-6 | |

| Record name | 15088-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.